Succinylcholine chloride dihydrate Succinylcholine chloride dihydrate Succinylcholine chloride dihydrate is a hydrate that is the dihydrate form of succinylcholine chloride. It has a role as a muscle relaxant. It contains a succinylcholine chloride (anhydrous).
A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
See also: Succinylcholine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 6101-15-1
VCID: VC20744261
InChI: InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1
SMILES: C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Molecular Formula: C14H32ClN2O5+
Molecular Weight: 343.87 g/mol

Succinylcholine chloride dihydrate

CAS No.: 6101-15-1

VCID: VC20744261

Molecular Formula: C14H32ClN2O5+

Molecular Weight: 343.87 g/mol

* For research use only. Not for human or veterinary use.

Succinylcholine chloride dihydrate - 6101-15-1

Description Succinylcholine chloride dihydrate is a hydrate that is the dihydrate form of succinylcholine chloride. It has a role as a muscle relaxant. It contains a succinylcholine chloride (anhydrous).
A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
See also: Succinylcholine (has active moiety).
CAS No. 6101-15-1
Product Name Succinylcholine chloride dihydrate
Molecular Formula C14H32ClN2O5+
Molecular Weight 343.87 g/mol
IUPAC Name trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate
Standard InChI InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1
Standard InChIKey MCKZIXJIZQVIAW-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Canonical SMILES C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-]
Solubility >59.6 [ug/mL] (The mean of the results at pH 7.4)
Synonyms uxamethonium Chloride Dihydrate
PubChem Compound 25162927
Last Modified Sep 12 2023

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